4-(3-Iodophenoxy)pyrimidine

説明

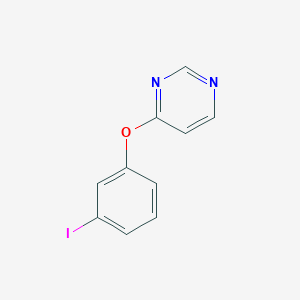

Structure

3D Structure

特性

IUPAC Name |

4-(3-iodophenoxy)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2O/c11-8-2-1-3-9(6-8)14-10-4-5-12-7-13-10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIAGWUAJJEROA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)OC2=NC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Structural Characterization and Synthetic Utility of 4-(3-Iodophenoxy)pyrimidine

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex Active Pharmaceutical Ingredients (APIs) relies heavily on bifunctional building blocks. 4-(3-Iodophenoxy)pyrimidine (CAS: 1249930-92-4) represents a highly strategic intermediate[1]. By combining the kinase-targeting propensity of a pyrimidine core with the orthogonal reactivity of a meta-substituted aryl iodide, this molecule serves as a linchpin in the development of targeted therapeutics, particularly small-molecule kinase inhibitors.

This guide provides an in-depth technical analysis of its structural properties, validated synthesis protocols, and downstream applications in palladium-catalyzed cross-coupling.

Physicochemical & Structural Profiling

From the perspective of an application scientist, understanding the fundamental properties of your starting materials is the first step in designing a robust synthetic route. The molecular architecture of 4-(3-Iodophenoxy)pyrimidine dictates its solubility, reactivity, and downstream purification strategies.

| Property | Value |

| Chemical Name | 4-(3-Iodophenoxy)pyrimidine |

| CAS Number | 1249930-92-4 |

| Molecular Formula | C10H7IN2O |

| Molecular Weight | 298.08 g/mol |

| SMILES String | Ic1cccc(Oc2ccncn2)c1 |

| Key Functional Groups | Pyrimidine ring, Diaryl ether linkage, Aryl iodide |

Strategic Role in Drug Development

The design of 4-(3-Iodophenoxy)pyrimidine is not arbitrary; it is rooted in the principles of rational drug design and synthetic efficiency.

-

The Pyrimidine Pharmacophore: The 1,3-diazine (pyrimidine) ring is a classic bioisostere for the adenine ring of ATP. It readily forms critical hydrogen bonds with the hinge region of kinase active sites.

-

The Diaryl Ether Linkage: The oxygen bridge provides essential conformational flexibility, allowing the two aromatic systems to adopt non-planar geometries. This flexibility is crucial for navigating the hydrophobic pockets adjacent to the ATP-binding site.

-

The Meta-Iodine Vector: In transition-metal catalysis, the carbon-iodine (C-I) bond is significantly weaker than C-Br or C-Cl bonds, enabling highly chemoselective oxidative addition by palladium catalysts under mild conditions. The meta positioning ensures that subsequent functionalization projects into the solvent-exposed region of a target protein, which is ideal for modulating pharmacokinetic properties without disrupting target binding.

Workflow: Strategic role of 4-(3-Iodophenoxy)pyrimidine in targeted drug discovery.

Validated Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

The most efficient and scalable route to synthesize 4-(3-Iodophenoxy)pyrimidine is via a Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Causality: The pyrimidine ring is highly electron-deficient at the 2, 4, and 6 positions due to the inductive and resonance electron-withdrawing effects of the two nitrogen atoms[2]. This renders 4-chloropyrimidine an exceptionally potent electrophile. When reacted with 3-iodophenol in the presence of a base, the resulting phenoxide rapidly attacks the C4 position, proceeding through a stabilized Meisenheimer complex before eliminating the chloride ion.

Step-by-Step Methodology:

-

Reagent Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 4-chloropyrimidine (1.0 equiv) and 3-iodophenol (1.05 equiv).

-

Base Addition: Add anhydrous Potassium Carbonate (K2CO3, 1.5 equiv). Expertise Note: K2CO3 is preferred over stronger bases like NaH to prevent unwanted side reactions and degradation of the pyrimidine core.

-

Solvent Selection: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration). DMF is a polar aprotic solvent that poorly solvates anions, thereby maximizing the nucleophilicity of the phenoxide intermediate.

-

Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours.

-

Workup & Purification: Quench the reaction by pouring it into ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validating System: Analyze the crude mixture via LC-MS; the disappearance of the 4-chloropyrimidine mass (m/z ~115) and the appearance of the product mass (m/z 299[M+H]+) confirms successful coupling.

SNAr synthetic workflow for producing 4-(3-Iodophenoxy)pyrimidine.

Downstream Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Once synthesized, the aryl iodide moiety of 4-(3-Iodophenoxy)pyrimidine is primed for structural diversification. The 3 is the industry standard for constructing complex biaryl systems, often used in late-stage drug candidates like abemaciclib[3].

Step-by-Step Methodology:

-

Reaction Assembly: In a Schlenk tube, combine 4-(3-iodophenoxy)pyrimidine (1.0 equiv), a selected arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

-

Solvent System: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v). Expertise Note: The inclusion of water is critical; it dissolves the base and accelerates the transmetalation step of the catalytic cycle.

-

Catalyst Introduction: Add Pd(dppf)Cl2 (0.05 equiv). This bidentate phosphine ligand prevents catalyst deactivation and promotes rapid reductive elimination.

-

Execution: Seal the tube and heat to 90°C for 2–4 hours. The high reactivity of the aryl iodide ensures complete conversion before any competing hydrolysis of the pyrimidine ether can occur.

Self-Validating System: TLC analysis (UV active) should show the consumption of the starting material. 1H NMR of the purified product will show the disappearance of the isolated meta-proton of the iodide and the appearance of the new aryl multiplet, confirming the C-C bond formation.

References

-

Title: Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

-

Title: Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry Source: MDPI (Catalysts) URL: [Link]

Sources

Structural Elucidation and NMR Characterization of 4-(3-Iodophenoxy)pyrimidine: A Technical Guide for Preclinical Development

Executive Summary

4-(3-Iodophenoxy)pyrimidine is a highly valuable synthetic intermediate in modern medicinal chemistry. Featuring a pyrimidine core linked via an ether bridge to a meta-iodinated benzene ring, this scaffold is frequently utilized in the development of targeted therapeutics. The accurate structural elucidation of this molecule via 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy is critical for quality control and downstream cross-coupling applications. This whitepaper provides a comprehensive, expert-level guide to the NMR resonance assignments of 4-(3-iodophenoxy)pyrimidine, detailing the mechanistic causality behind its unique spectral features.

Chemical Context & Pharmacological Relevance

In the realm of targeted therapeutics, particularly for oncology, the pyrimidine ring often serves as a "hinge binder" within the ATP-binding pocket of kinases. Recent developments in CNS-penetrant inhibitors for EGFR mutations have demonstrated that pyrimidine ether analogs offer superior potency and optimal wild-type margins compared to their pyridine counterparts[1].

The inclusion of an iodine atom at the 3-position (meta) of the phenoxy ring is a strategic design choice. Iodine serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for rapid diversification of the aryl ring during structure-activity relationship (SAR) campaigns. Verifying the integrity of both the ether linkage and the carbon-iodine bond prior to these reactions is paramount.

Experimental Workflow: Synthesis & Sample Preparation

To ensure a self-validating system, the NMR acquisition protocol must be rigorously standardized. Variations in solvent, concentration, or temperature can induce chemical shift drift, particularly for the electron-deficient pyrimidine protons.

Step-by-Step Methodology for Standardized NMR Acquisition:

-

Sample Preparation: Dissolve 15–20 mg (for 1 H) or 40–50 mg (for 13 C) of highly purified 4-(3-iodophenoxy)pyrimidine in 0.6 mL of deuterated chloroform (CDCl 3 ).

-

Internal Standardization: Ensure the CDCl 3 contains 0.03% v/v Tetramethylsilane (TMS) to serve as the absolute 0.00 ppm reference point.

-

Filtration: Pass the solution through a glass-wool plug into a standard 5 mm NMR tube to remove paramagnetic particulates, ensuring optimal magnetic field homogeneity.

-

Instrument Calibration: Tune and match the NMR probe (e.g., 400 MHz or 500 MHz) to the sample. Lock onto the deuterium signal of CDCl 3 and shim the Z1-Z5 gradients until the TMS signal exhibits a line width at half-height of < 0.5 Hz.

-

Acquisition Parameters ( 1 H): Utilize a 30° excitation pulse (zg30), a spectral width of 20 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation for accurate integration. Acquire 16–32 scans.

-

Acquisition Parameters ( 13 C): Utilize power-gated decoupling (zgpg30) to remove 1 H- 13 C scalar couplings while minimizing Nuclear Overhauser Effect (NOE) bias. Set the D1 delay to 2–3 seconds and acquire 1024–2048 scans depending on sample concentration.

Figure 1: Self-validating experimental workflow for the NMR characterization of 4-(3-iodophenoxy)pyrimidine.

1 H NMR Resonance Assignments & Mechanistic Causality

The 1 H NMR spectrum of 4-(3-iodophenoxy)pyrimidine is defined by two distinct spin systems: the electron-deficient pyrimidine ring and the meta-substituted phenoxy ring.

Table 1: Predicted 1 H NMR Assignments (400 MHz, CDCl 3 )

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Mechanistic Rationale |

| H-2 (Pyr) | 8.80 | Singlet (s) | - | 1H | Highly deshielded; sandwiched between two electronegative nitrogen atoms. |

| H-6 (Pyr) | 8.55 | Doublet (d) | 5.8 | 1H | Deshielded by adjacent N-1; exhibits vicinal coupling to H-5. |

| H-4' (Ar) | 7.55 | Doublet of doublets of doublets (ddd) | 8.0, 2.0, 1.0 | 1H | Deshielded by the anisotropic effect of the ortho-iodine atom. |

| H-2' (Ar) | 7.50 | Pseudo-triplet (t) | 2.0 | 1H | Deshielded by both the ortho-iodine and meta-oxygen atoms. |

| H-5' (Ar) | 7.15 | Triplet (t) | 8.0 | 1H | Meta to both substituents; represents the least perturbed aromatic proton. |

| H-6' (Ar) | 7.10 | Doublet of doublets of doublets (ddd) | 8.0, 2.0, 1.0 | 1H | Ortho to the ether oxygen; experiences slight shielding via +M resonance. |

| H-5 (Pyr) | 6.95 | Doublet (d) | 5.8 | 1H | Strongly shielded by the mesomeric (+M) electron donation from the C-4 oxygen. |

Causality Insight: The most diagnostic proton in this molecule is H-5 of the pyrimidine ring . In an unsubstituted pyrimidine, H-5 typically resonates near 7.3 ppm. However, the attachment of an aryloxy group at C-4 introduces a strong mesomeric (+M) effect. The lone pair electrons on the ether oxygen delocalize into the pyrimidine π-system, significantly increasing electron density at C-5. This shielding effect pushes the H-5 resonance upfield to ~6.95 ppm, a phenomenon well-documented in the additivity parameters for substituted pyrimidines[2].

13 C NMR Resonance Assignments & Mechanistic Causality

The 13 C NMR spectrum provides definitive proof of the molecular framework, particularly highlighting the profound electronic impact of the heavy iodine atom.

Table 2: Predicted 13 C NMR Assignments (100 MHz, CDCl 3 )

| Position | Chemical Shift (δ, ppm) | Type | Mechanistic Rationale |

| C-4 (Pyr) | 169.5 | Cq | Directly attached to the electronegative ether oxygen; highly deshielded. |

| C-2 (Pyr) | 158.5 | CH | Sandwiched between N-1 and N-3. |

| C-6 (Pyr) | 157.0 | CH | Adjacent to N-1; deshielded by inductive effects. |

| C-1' (Ar) | 153.0 | Cq | Ipso carbon attached to the ether oxygen. |

| C-4' (Ar) | 134.5 | CH | Para to the oxygen, ortho to the iodine. |

| C-5' (Ar) | 131.0 | CH | Meta to both substituents; baseline aromatic shift. |

| C-2' (Ar) | 130.5 | CH | Ortho to both the oxygen and iodine atoms. |

| C-6' (Ar) | 120.5 | CH | Ortho to the oxygen; shielded by +M resonance. |

| C-5 (Pyr) | 108.0 | CH | Extreme shielding due to +M resonance from the adjacent C-4 oxygen. |

| C-3' (Ar) | 94.0 | Cq | Ipso to iodine; exhibits the relativistic "Heavy Atom Effect". |

Causality Insight: The chemical shift of C-3' at ~94.0 ppm is a textbook example of the "Heavy Atom Effect on the Light Atom" (HALA effect)[3]. While halogens like fluorine and chlorine deshield their attached carbons via electronegativity, iodine—being a massive, highly polarizable atom—induces a profound shielding effect. This is driven by spin-orbit (SO) coupling, a relativistic effect where the large electron cloud of iodine creates a secondary magnetic field that strongly opposes the applied external magnetic field at the adjacent carbon nucleus. Consequently, the C-3' carbon resonates nearly 30-40 ppm upfield from a standard aromatic carbon.

2D NMR Strategies for Unambiguous Confirmation

To elevate the trustworthiness of the structural assignment, 1D data must be corroborated with 2D NMR techniques.

-

COSY (Correlation Spectroscopy): Confirms the vicinal relationship between H-5 and H-6 on the pyrimidine ring, and maps the continuous spin system of the phenoxy ring (H-4' ↔ H-5' ↔ H-6').

-

HSQC (Heteronuclear Single Quantum Coherence): Differentiates quaternary carbons (C-4, C-1', C-3') from CH carbons by correlating protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): The ultimate self-validating tool for this molecule. HMBC reveals 2-bond ( 2 J) and 3-bond ( 3 J) carbon-proton couplings. Crucially, an HMBC cross-peak between the phenoxy protons (e.g., H-2', H-6') and the pyrimidine C-4 carbon would definitively prove the ether linkage.

Figure 2: Key HMBC (1H-13C) correlation map establishing the pyrimidine ether linkage.

References

- Highly Optimized CNS Penetrant Inhibitors of EGFR Exon20 Insertion Mutations Journal of Medicinal Chemistry - ACS Public

- Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds International Journal of Molecular Sciences - MDPI

- Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts Chemical Reviews

Sources

Mass spectrometry fragmentation patterns of 4-(3-Iodophenoxy)pyrimidine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(3-Iodophenoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-(3-Iodophenoxy)pyrimidine, a molecule of interest in medicinal chemistry and materials science. Leveraging foundational principles of mass spectrometry, this document delineates the characteristic fragmentation pathways observed under Electron Ionization (EI) conditions. As a Senior Application Scientist, the focus extends beyond simple spectral interpretation to elucidate the chemical logic underpinning the fragmentation cascade. We will explore the competing and complementary fragmentation patterns dictated by the molecule's three primary structural motifs: the pyrimidine heterocycle, the diaryl ether linkage, and the carbon-iodine bond. This guide is designed to be a definitive resource, providing field-proven insights, self-validating experimental protocols, and robust visual aids to empower researchers in the structural elucidation of this and related compounds.

Introduction: The Structural and Analytical Challenge

4-(3-Iodophenoxy)pyrimidine belongs to a class of diaryl ether compounds that are prevalent scaffolds in drug discovery. The pyrimidine core is a cornerstone of nucleobases and numerous pharmaceuticals, prized for its diverse biological activities.[1][2] The introduction of a substituted phenoxy group modulates electronic properties and conformational flexibility, while the iodine atom serves as a heavy halogen, useful for both synthetic modification and as a potential site for radiolabeling.

The structural characterization of such molecules is non-trivial. Mass spectrometry, particularly with Electron Ionization (EI), offers a powerful method to confirm molecular weight and deduce structural features through the analysis of reproducible fragmentation patterns.[2][3][4] Understanding these pathways is paramount for unambiguous identification, metabolite profiling, and quality control in synthetic workflows. This guide deconstructs the fragmentation of the title compound by examining its constituent parts and their influence on the overall mass spectrum.

The Molecular Ion: The Starting Point

Under typical 70 eV EI conditions, 4-(3-Iodophenoxy)pyrimidine will readily lose an electron to form a molecular ion (M⁺•).[4][5] Given the extensive aromaticity of the molecule, which stabilizes the resulting radical cation, a prominent molecular ion peak is expected.[6][7]

-

Molecular Formula: C₁₀H₇IN₂O

-

Monoisotopic Mass: 297.96 g/mol

-

Nominal Mass: 298 g/mol

The presence of a peak at m/z 298 is the first and most critical piece of evidence in the mass spectrum, confirming the compound's molecular weight.[4]

Primary Fragmentation Pathways: A Tale of Three Motifs

The excess internal energy imparted to the molecular ion during ionization induces fragmentation.[5][8] The fragmentation of 4-(3-Iodophenoxy)pyrimidine is governed by the relative bond strengths and the stability of the resulting fragments. We can anticipate three primary, often competing, initial fragmentation events.

Pathway A: Cleavage of the Carbon-Iodine Bond

The Carbon-Iodine (C-I) bond is the weakest covalent bond in the molecule. Consequently, its cleavage is an energetically favorable and highly probable initial fragmentation event.[9]

-

Homolytic Cleavage: This process involves the loss of a neutral iodine radical (I•), leading to the formation of a highly significant fragment ion at m/z 171 .

-

[M - I]⁺ at m/z 171: This even-electron cation, corresponding to the [C₁₀H₇N₂O]⁺ fragment, is a key diagnostic peak. Its presence strongly indicates an iodo-substituted precursor. The large mass difference of 127 units between the molecular ion and this fragment is a classic signature for iodine.[6]

-

-

Iodine Cation: While less common as the charge is more likely to be stabilized on the larger organic fragment, the formation of an iodine cation, [I]⁺ at m/z 127 , can also be observed.[6][9]

Pathway B: Scission of the Diaryl Ether Linkage

The diaryl ether bridge presents two C-O bonds susceptible to cleavage. This fragmentation pathway is characteristic of aryl ethers and can proceed via several routes.[10][11]

-

Cleavage Adjacent to the Pyrimidine Ring: This scission results in the formation of an iodophenoxy cation or radical.

-

[C₆H₄IO]⁺ at m/z 219: Formation of the 3-iodophenoxy cation. This ion can subsequently lose a carbon monoxide (CO) molecule, a common fragmentation for phenoxy species, to yield a fragment at m/z 191.

-

[C₄H₃N₂O]⁺ at m/z 95: Formation of the 4-oxypyrimidine cation.

-

-

Cleavage Adjacent to the Phenyl Ring: This pathway leads to the formation of pyrimidine-containing ions.

-

[C₁₀H₇IN₂]⁺• (Loss of O): While less common, direct loss of the ether oxygen is possible.

-

[C₄H₄N₂]⁺• at m/z 80: The pyrimidine radical cation.

-

[C₆H₄I]⁺ at m/z 203: The iodophenyl cation.

-

The relative abundance of these fragments depends on the comparative stability of the charged species formed.

Pathway C: Fragmentation of the Pyrimidine Ring

The pyrimidine ring itself can undergo characteristic cleavages, although these often occur after an initial loss from a substituent.[1][2] For pyrimidine derivatives, a common fragmentation involves the sequential loss of small, stable neutral molecules like hydrogen cyanide (HCN).[2]

-

From the [M-I]⁺ Ion (m/z 171): The primary fragment at m/z 171 ([C₁₀H₇N₂O]⁺) is expected to undergo further decomposition characteristic of both the pyrimidine and phenoxy groups.

-

Loss of CO: [C₉H₇N₂]⁺ at m/z 143 .

-

Loss of HCN: [C₉H₆NO]⁺ at m/z 144 . This can be followed by a subsequent loss of another HCN or CO.

-

Synthesized Fragmentation Scheme & Data Summary

The interplay of these pathways results in a complex but interpretable mass spectrum. The most intense peaks are predicted to arise from the most stable cations. The cleavage of the weak C-I bond is expected to be a dominant initial step.

Proposed Major Fragment Ions

| m/z (Nominal) | Proposed Formula | Identity/Origin |

| 298 | [C₁₀H₇IN₂O]⁺• | Molecular Ion (M⁺•) |

| 171 | [C₁₀H₇N₂O]⁺ | [M - I]⁺ (Loss of I• radical) |

| 219 | [C₆H₄IO]⁺ | 3-Iodophenoxy cation |

| 203 | [C₆H₄I]⁺ | Iodophenyl cation |

| 143 | [C₉H₇N₂]⁺ | [M - I - CO]⁺ |

| 127 | [I]⁺ | Iodine cation |

| 95 | [C₄H₃N₂O]⁺ | 4-Oxypyrimidine cation |

| 77 | [C₆H₅]⁺ | Phenyl cation (from further fragmentation) |

Visualizing the Fragmentation Cascade

The logical flow of the fragmentation process, starting from the molecular ion, can be visualized.

Caption: Proposed EI fragmentation pathways for 4-(3-Iodophenoxy)pyrimidine.

Experimental Protocols: A Self-Validating Approach

To acquire high-quality, reproducible mass spectra for 4-(3-Iodophenoxy)pyrimidine, a standardized protocol is essential. The following methodology is based on established practices for the analysis of small organic molecules.[2]

Electron Ionization (EI) Mass Spectrometry Protocol

This protocol is designed for a standard gas chromatography-mass spectrometer (GC-MS) or a direct insertion probe system.

-

Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an EI source.

-

Sample Preparation:

-

Dissolve ~1 mg of the purified compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Ensure the final concentration is approximately 100-500 ng/µL. The goal is to introduce a sufficient quantity of the analyte to obtain a strong signal without overloading the detector.

-

-

Ionization Method: Electron Ionization (EI).

-

Instrument Parameters:

-

Electron Energy: 70 eV.

-

Causality: This is the industry standard energy. It is sufficiently high to ionize and fragment most organic molecules effectively, while providing consistent, library-comparable spectra.[2]

-

-

Ion Source Temperature: 200-230 °C.

-

Causality: This temperature ensures the sample remains in the gas phase within the ion source, preventing condensation while minimizing thermal degradation before ionization.

-

-

Mass Range: m/z 40-400.

-

Causality: This range comfortably encompasses the molecular ion (m/z 298) and all anticipated significant fragments, while excluding low-mass noise from background gases.

-

-

Scan Rate: 1-2 scans/second.

-

-

Data Acquisition & Analysis:

-

Acquire a full scan spectrum.

-

Identify the molecular ion peak at m/z 298.

-

Analyze the fragmentation pattern, identifying key losses (e.g., a loss of 127 Da for iodine) and characteristic fragment ions as detailed in Section 4.

-

Compare the acquired spectrum against spectral libraries (if available) for confirmation.

-

Considerations for Electrospray Ionization (ESI)

While EI is preferred for generating detailed fragmentation for structural analysis, ESI is a valuable "soft" ionization technique, often used with liquid chromatography (LC-MS), that typically yields the protonated molecule [M+H]⁺ (m/z 299).

-

Caution: When using ESI with mobile phases containing formic acid, be aware of the potential for in-source deiodination, which can complicate spectral interpretation by generating an artificial [M-I+H]⁺ peak.[12] Acetic acid is a recommended alternative if this phenomenon is observed.[12]

Visualizing the Experimental Workflow

Caption: General experimental workflow for EI-MS analysis.

Conclusion

The mass spectrum of 4-(3-Iodophenoxy)pyrimidine is a rich source of structural information. A systematic analysis, grounded in the fundamental principles of ion chemistry, allows for a confident interpretation of the data. The fragmentation is dominated by the facile cleavage of the weak carbon-iodine bond, yielding a diagnostic [M-I]⁺ ion at m/z 171 . Competing fragmentation at the diaryl ether linkage and subsequent decomposition of the primary fragment ions provide further structural confirmation. By following the robust experimental protocols outlined herein, researchers can generate high-quality data to unambiguously identify this compound and gain insights that can be extrapolated to other halogenated diaryl ether pyrimidines.

References

-

Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Rasayan Journal of Chemistry. [Link]

-

Mass spectrometry. (n.d.). University of Palermo. [Link]

-

Bhaskar, G., Prabhakar, S., Narsaiah, A. V., Nagaiah, K., Ramanjaneyulu, G. S., & Vairamani, M. (2006). Differentiation of isomeric substituted diaryl ethers by electron ionization and chemical ionization mass spectrometry. European Journal of Mass Spectrometry, 12(3), 161-170. [Link]

-

Electron impact studies. LXII. Negative-ion mass spectrometry of functional groups : Alkyl aryl ethers. (n.d.). Scilit. [Link]

-

Arp, H. P. H., Gylseth, H., & Tveit, A. (2013). Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 25(3), 445-453. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). University of Wisconsin-River Falls. [Link]

-

Wang, Y., Zhu, L., Li, X., Liu, S., & Li, Z. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]

-

Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

-

Interpreting Electron Ionization Mass Spectra. (2022). Chemistry LibreTexts. [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (n.d.). ResearchGate. [Link]

-

Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. (2022). Rapid Communications in Mass Spectrometry. [Link]

-

mass spectrum of 1-iodo-2-methylpropane. (n.d.). Doc Brown's Chemistry. [Link]

-

Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. (2008). LCGC International. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Compounds. (n.d.). Scientific & Academic Publishing. [Link]

-

Collision-induced dissociation. (n.d.). Wikipedia. [Link]

-

Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2025). PMC. [Link]

-

Understanding differences in CID fragmentation in a mass spectrometer. (n.d.). MS Vision. [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

-

Radical Fragment Ions in Collision-Induced Dissociation Mass Spectrometry. (2022). ResearchGate. [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rroij.com [rroij.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. whitman.edu [whitman.edu]

- 7. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 8. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 9. docbrown.info [docbrown.info]

- 10. Differentiation of isomeric substituted diaryl ethers by electron ionization and chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic profiling of 4-(3-Iodophenoxy)pyrimidine scaffolds

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-(3-Iodophenoxy)pyrimidine Scaffolds

Abstract

The 4-(3-Iodophenoxy)pyrimidine scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into potent kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding hinge region of various kinases. However, the translation of potent enzymatic activity into a successful clinical candidate is critically dependent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comprehensive framework for the pharmacokinetic profiling of novel compounds based on this scaffold, intended for researchers and drug development professionals. We will explore the causality behind experimental choices, detail field-proven protocols, and emphasize the integration of data to build a holistic pharmacokinetic understanding, thereby enabling data-driven decisions in lead optimization and candidate selection.

Introduction: The Strategic Imperative of Early DMPK Assessment

The 4-phenoxypyrimidine core is a cornerstone of many targeted therapies, particularly tyrosine kinase inhibitors (TKIs).[1][2][3] The iodine substituent at the 3-position of the phenoxy ring can serve multiple purposes, including enhancing potency through specific hydrophobic interactions or acting as a handle for further chemical modification. While early-stage discovery often prioritizes raw potency, a compound's ultimate success hinges on its ability to achieve and maintain therapeutic concentrations at the target site without undue toxicity.[4][5]

Therefore, integrating Drug Metabolism and Pharmacokinetics (DMPK) studies early in the development process is not merely a regulatory requirement but a strategic imperative.[5] Early assessment of ADME properties allows for the identification and mitigation of pharmacokinetic liabilities, such as poor absorption, rapid metabolism, or potential for drug-drug interactions (DDIs).[5][6] This guide outlines a logical, multi-tiered approach to characterizing the pharmacokinetic profile of 4-(3-Iodophenoxy)pyrimidine derivatives.

Foundational In Vitro ADME Profiling: Building the Base

The initial phase of pharmacokinetic characterization involves a suite of in vitro assays designed to predict the in vivo behavior of a compound. These assays are typically high-throughput and require minimal compound quantities, making them ideal for the lead optimization stage.[5][7][8]

Physicochemical Properties

A molecule's fundamental physical and chemical properties are the primary determinants of its pharmacokinetic behavior.

-

Aqueous Solubility: This is a critical parameter for oral absorption. Poor solubility can be a major hurdle for achieving adequate bioavailability. The phenoxypyrimidine scaffold can present solubility challenges, which may be exacerbated by various substituents.[9]

-

Lipophilicity (LogD): The octanol-water distribution coefficient at physiological pH (7.4) influences a compound's permeability, plasma protein binding, and metabolic clearance. A LogD in the range of 1-3 is often considered optimal for oral drug candidates.

Table 1: Key Physicochemical and In Vitro ADME Assays

| Parameter | Experimental Method | Rationale & Interpretation |

| Kinetic Solubility | Turbidimetric or Nephelometric analysis | Measures solubility in physiological buffers. Low solubility (<10 µM) may flag issues with oral absorption and formulation. |

| Lipophilicity | Shake-flask or HPLC-based LogD at pH 7.4 | Guides assessment of permeability and potential for non-specific binding. Values >4 can lead to high clearance and toxicity. |

| Permeability | Caco-2 or PAMPA assay | Predicts intestinal absorption. High Papp (>10 x 10⁻⁶ cm/s) suggests good passive diffusion. Efflux ratio >2 in Caco-2 indicates potential P-gp substrate.[9] |

| Plasma Protein Binding | Equilibrium Dialysis or Ultracentrifugation | Determines the fraction of drug bound to plasma proteins. High binding (>99%) can limit free drug exposure and tissue distribution.[3] |

| Metabolic Stability | Human Liver Microsomes (HLM) or Hepatocytes | Measures the rate of metabolism. Provides in vitro half-life (t½) and intrinsic clearance (CLint), which are used to predict in vivo hepatic clearance.[9][10] |

| CYP450 Inhibition | Fluorometric or LC-MS/MS-based assays | Assesses potential for drug-drug interactions. IC50 values are determined for major isoforms (e.g., 3A4, 2D6, 2C9).[8] |

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This assay is fundamental for estimating the rate of Phase I metabolism.[9]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Methodology:

-

Preparation: Prepare a stock solution of the 4-(3-Iodophenoxy)pyrimidine test compound in a suitable organic solvent (e.g., DMSO).

-

Incubation Mixture: In a 96-well plate, combine pooled Human Liver Microsomes (0.5 mg/mL), test compound (1 µM), and phosphate buffer (100 mM, pH 7.4).

-

Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[9]

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

-

Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) are calculated.

Causality: The use of an NADPH-regenerating system is crucial as it provides the necessary cofactors for CYP450 enzymes, the primary drivers of Phase I metabolism. Quenching with a cold solvent immediately stops the enzymatic reaction, ensuring an accurate snapshot of the compound concentration at each time point.

Diagram: General Workflow for In Vitro ADME Profiling

Caption: Fig 1. Integrated workflow for in vitro ADME assessment.

In Vivo Pharmacokinetic Studies: Characterizing Systemic Exposure

Following favorable in vitro data, in vivo studies are conducted to understand how the compound behaves in a complete biological system.[11][12]

Study Design and Execution

-

Species Selection: Rodents (typically rats or mice) are commonly used for initial PK screening due to operational efficiency.[12] It is crucial to select a species with a metabolic profile that is reasonably predictive of humans, if known.

-

Administration Routes:

-

Intravenous (IV): This route provides 100% bioavailability by definition and is essential for determining fundamental PK parameters like clearance (CL) and volume of distribution (Vd).[13]

-

Oral (PO): This is the intended clinical route for most TKIs. PO administration allows for the determination of oral bioavailability (%F) and absorption characteristics (Cmax, Tmax).[13]

-

-

Dosing and Sampling: A typical study involves administering a single dose of the compound to a cohort of animals (n=3-5 per group). Blood samples are collected at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) to accurately define the concentration-time profile.

Bioanalytical Method: The Gold Standard of LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying drugs and their metabolites in biological matrices due to its exceptional sensitivity, selectivity, and speed.[14][15][16]

Protocol Outline: Plasma Sample Quantitation

-

Sample Preparation: Thaw plasma samples. Perform a protein precipitation by adding 3-4 volumes of cold acetonitrile containing a structurally similar internal standard. This step removes high-abundance proteins that interfere with analysis.

-

Separation: Inject the supernatant onto a reverse-phase UPLC/HPLC column. A gradient elution with mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) separates the analyte from endogenous matrix components.[14]

-

Detection: The analyte is ionized (typically using electrospray ionization, ESI) and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard, ensuring high selectivity.

-

Quantification: A calibration curve is constructed by analyzing standards of known concentrations, and the concentration of the analyte in the unknown samples is determined by interpolation.

Self-Validation: The method must be validated according to regulatory guidance (e.g., FDA, EMA) for parameters including accuracy, precision, linearity, selectivity, and stability to ensure data integrity.[17][18]

Data Analysis and Key Parameters

Non-compartmental analysis (NCA) of the plasma concentration-time data yields critical pharmacokinetic parameters.

Table 2: Primary In Vivo Pharmacokinetic Parameters

| Parameter | Description | Significance for Drug Development |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time (L/hr/kg). | A primary measure of elimination. High clearance can lead to short half-life and may require frequent or high doses.[4] |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma (L/kg). | Indicates the extent of tissue distribution. A high Vd (>3 L/kg) suggests extensive tissue sequestration.[4] |

| Half-Life (t½) | The time required for the drug concentration to decrease by half. | Determines the dosing interval and the time to reach steady-state concentration. |

| AUC | Area Under the concentration-time Curve. | Represents the total systemic exposure to the drug. |

| Bioavailability (%F) | The fraction of an orally administered dose that reaches systemic circulation. | A key parameter for oral drugs. Low bioavailability (<20%) may necessitate higher doses or formulation development.[2] |

Metabolism: Pathways and Potential Liabilities

Understanding how a compound is metabolized is crucial for predicting its half-life, identifying potential active or toxic metabolites, and assessing DDI risk.

Predicted Metabolic Pathways

For a 4-(3-Iodophenoxy)pyrimidine scaffold, several metabolic pathways are plausible based on common biotransformations:[3][10]

-

Oxidative Metabolism (CYP450-mediated): The aromatic rings are susceptible to hydroxylation. The phenoxy ring, being relatively electron-rich, is a likely site. The pyrimidine ring can also be oxidized. For many kinase inhibitors, CYP3A4 is the primary metabolizing enzyme.[2][6]

-

De-iodination: The carbon-iodine bond can be reductively or oxidatively cleaved, though this is often a minor pathway.

-

Ether Bond Cleavage: The ether linkage between the pyrimidine and phenoxy rings could be a site for O-dealkylation, splitting the molecule.

-

Phase II Conjugation: Hydroxylated metabolites can be further conjugated with glucuronic acid (via UGTs) or sulfate (via SULTs) to increase water solubility and facilitate excretion.

Diagram: Hypothetical Metabolic Pathways

Caption: Fig 2. Potential metabolic pathways for the scaffold.

Conclusion: Synthesizing a Complete Profile for Decision-Making

The pharmacokinetic profiling of a 4-(3-Iodophenoxy)pyrimidine scaffold is a multi-faceted process that builds from foundational in vitro data to a comprehensive in vivo understanding. Each experimental step is designed to answer critical questions about the compound's disposition in the body. By systematically evaluating solubility, permeability, metabolic stability, systemic exposure, and metabolic pathways, drug development teams can make informed, data-driven decisions. This structured approach helps to identify promising candidates with drug-like properties, mitigate the risk of late-stage attrition, and ultimately accelerate the journey from a promising molecule to a life-changing medicine.[5]

References

-

Genesis Drug Discovery & Development. In Vivo DMPK. [Link]

-

Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

-

Prisys Biotech. (2026, March 10). Evaluating DMPK Properties Of Candidate Compounds in Early Drug Discovery. [Link]

-

LGC Group. (2016, January 31). Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. [Link]

-

BioDuro. In Vitro ADME. [Link]

-

PharmaTutor. (2006, November 20). A CRITICAL REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FEW ONCOLOGY DRUGS BY USING LC-MS-MS. [Link]

-

Baek, J.-J., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Molecules. [Link]

-

Davie, A., et al. Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies. Bioanalysis Zone. [Link]

-

ICE Bioscience. In Vitro ADME Assays and Services. [Link]

-

Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry. [Link]

-

XenoTech. (2025, October 16). Integrating DMPK Early in Drug Development: A Strategic Imperative for Success. [Link]

-

Liu, Z., et al. (2011). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules. [Link]

-

van Erp, N. P., et al. (2011). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics. [Link]

-

Streck, L., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. [Link]

-

Romano, L. (2025). Advancements in lc-ms/ms bioanalytical method validation. Journal of Clinical and Bioanalytical Chemistry. [Link]

-

Lankheet, N. A., et al. (2009). Clinical pharmacokinetics of tyrosine kinase inhibitors. Drugs. [Link]

-

Seebacher, W., et al. (2015). Synthesis of new 4-phenylpyrimidine-2(1H)-thiones and their potency to inhibit COX-1 and COX-2. European Journal of Medicinal Chemistry. [Link]

-

Grelik, A., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Biomedicine & Pharmacotherapy. [Link]

-

Mortimer, D., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

-

Ueno, Y., et al. (2022). Metabolic remodeling of pyrimidine synthesis pathway and serine synthesis pathway in human glioblastoma. Scientific Reports. [Link]

-

Wang, L., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology. [Link]

-

Crismaru, M., et al. (2025). Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. Cancers. [Link]

Sources

- 1. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. ClinPGx [clinpgx.org]

- 3. Clinical pharmacokinetics of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prisysbiotech.com [prisysbiotech.com]

- 5. blog.crownbio.com [blog.crownbio.com]

- 6. mdpi.com [mdpi.com]

- 7. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vivo DMPK | Genesis Drug Discovery & Development [gd3services.com]

- 12. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. mdpi.com [mdpi.com]

- 14. lcms.cz [lcms.cz]

- 15. pharmoutsourcing.com [pharmoutsourcing.com]

- 16. pnrjournal.com [pnrjournal.com]

- 17. bioanalysis-zone.com [bioanalysis-zone.com]

- 18. alliedacademies.org [alliedacademies.org]

Application Notes and Protocols for the Agrochemical Discovery of 4-(3-Iodophenoxy)pyrimidine

Introduction: The Quest for Novel Agrochemicals and the Promise of the Phenoxypyrimidine Scaffold

The relentless evolution of resistance in weeds, fungi, and insect pests necessitates a continuous pipeline of novel agrochemicals with diverse modes of action. The pyrimidine ring is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous bioactive molecules.[1][2] When linked to a substituted phenoxy group, the resulting phenoxypyrimidine framework has given rise to a multitude of commercial and investigational agrochemicals.[3][4] These molecules are known to interact with a range of biological targets, leading to potent herbicidal, fungicidal, and insecticidal effects.[5][6][7]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the investigation of 4-(3-Iodophenoxy)pyrimidine as a potential lead compound in agrochemical discovery. While specific biological data for this exact molecule is not yet publicly available, its structural features—namely the phenoxypyrimidine core and the presence of a halogen substituent—suggest it is a compelling candidate for screening. The iodine atom, in particular, can influence the molecule's lipophilicity and metabolic stability, and may enhance its binding affinity to target proteins through halogen bonding.[8]

Herein, we present detailed protocols for the synthesis of 4-(3-Iodophenoxy)pyrimidine and a tiered screening strategy to elucidate its potential herbicidal, fungicidal, and insecticidal activities. The experimental designs are grounded in established methodologies and are intended to provide a robust framework for the initial characterization and development of this promising compound.

Synthesis of 4-(3-Iodophenoxy)pyrimidine: A Plausible Synthetic Route

The synthesis of 4-(3-Iodophenoxy)pyrimidine can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the coupling of a halosubstituted pyrimidine with a substituted phenol in the presence of a suitable base.

Protocol 1: Synthesis of 4-(3-Iodophenoxy)pyrimidine

Materials:

-

4-Chloropyrimidine

-

3-Iodophenol

-

Potassium carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 3-iodophenol (1.1 equivalents) and anhydrous DMF.

-

Stir the solution at room temperature and add anhydrous potassium carbonate (2.0 equivalents) portion-wise.

-

Add 4-chloropyrimidine (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure 4-(3-Iodophenoxy)pyrimidine.

-

Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[9][10]

Caption: Synthetic workflow for 4-(3-Iodophenoxy)pyrimidine.

Tier 1 Screening: Primary Bioassays for Agrochemical Potential

The initial screening aims to identify any significant biological activity of 4-(3-Iodophenoxy)pyrimidine in the three main agrochemical areas: herbicidal, fungicidal, and insecticidal.

Protocol 2: Whole-Plant Bioassay for Herbicidal Activity

This protocol assesses the pre- and post-emergence herbicidal effects of the test compound on representative monocot and dicot weed species.

Materials:

-

Seeds of a monocot weed (e.g., barnyardgrass, Echinochloa crus-galli) and a dicot weed (e.g., velvetleaf, Abutilon theophrasti).

-

Potting soil mix.

-

Pots or trays.

-

4-(3-Iodophenoxy)pyrimidine stock solution (e.g., 10,000 ppm in acetone or DMSO).

-

A non-ionic surfactant.

-

A commercial herbicide as a positive control (e.g., a known PPO or AHAS inhibitor).

-

Solvent blank (negative control).

Procedure:

Pre-emergence Application:

-

Fill pots with soil and sow the seeds of the test weed species at a depth of 0.5-1.5 cm.

-

Prepare spray solutions of 4-(3-Iodophenoxy)pyrimidine at various concentrations (e.g., 100, 250, 500, 1000 g a.i./ha) in a water-acetone mixture containing a non-ionic surfactant.

-

Apply the solutions evenly to the soil surface using a laboratory sprayer.

-

Include positive and negative controls.

-

Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

-

Water the pots as needed.

-

After 14-21 days, assess the herbicidal effect by visually rating the percentage of weed control (0% = no effect, 100% = complete kill) and by measuring the fresh weight of the surviving plants.

Post-emergence Application:

-

Sow seeds in pots and allow them to grow until the 2-3 leaf stage.

-

Apply the test solutions, prepared as in the pre-emergence protocol, directly to the foliage of the seedlings.

-

Return the pots to the greenhouse or growth chamber.

-

Assess the herbicidal effect after 14-21 days as described above.

Protocol 3: In Vitro Antifungal Assay (Poisoned Food Technique)

This method evaluates the ability of the compound to inhibit the mycelial growth of key plant pathogenic fungi.[6]

Materials:

-

Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum).

-

Potato Dextrose Agar (PDA).

-

Sterile petri dishes.

-

4-(3-Iodophenoxy)pyrimidine stock solution in a suitable solvent.

-

A commercial fungicide as a positive control (e.g., pyrimethanil).

-

Solvent blank (negative control).

Procedure:

-

Prepare PDA medium and sterilize it by autoclaving.

-

Cool the PDA to approximately 45-50 °C.

-

Add the stock solution of 4-(3-Iodophenoxy)pyrimidine to the molten PDA to achieve final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also prepare plates with the positive and negative controls.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.

-

Incubate the plates at 25-28 °C in the dark.

-

Measure the diameter of the fungal colony daily until the colony in the negative control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition using the formula:

-

Inhibition (%) = [(dc - dt) / dc] x 100

-

Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment.

-

Protocol 4: Contact Insecticide Bioassay

This protocol assesses the contact toxicity of the compound against a representative insect pest.

Materials:

-

A susceptible insect species (e.g., aphids, Aphis gossypii, or fruit flies, Drosophila melanogaster).

-

Glass vials or petri dishes.

-

4-(3-Iodophenoxy)pyrimidine stock solution in acetone.

-

A commercial contact insecticide as a positive control.

-

Acetone (negative control).

Procedure:

-

Prepare serial dilutions of the test compound in acetone.

-

Apply a known volume (e.g., 1 mL) of each dilution to the inner surface of a glass vial or petri dish.

-

Rotate the container to ensure an even coating and allow the solvent to evaporate completely, leaving a thin film of the compound.

-

Introduce a known number of insects (e.g., 10-20) into each container.

-

Provide a food source if the observation period is longer than 24 hours.

-

Seal the containers with a breathable material.

-

Record insect mortality at 24, 48, and 72 hours post-exposure.

-

Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

Caption: Tier 1 screening workflow for agrochemical discovery.

Tier 2 Screening: Elucidating the Mode of Action

If significant activity is observed in the Tier 1 screens, the next step is to investigate the potential mode of action. Based on the phenoxypyrimidine scaffold, likely herbicidal targets include Protoporphyrinogen Oxidase (PPO), Acetohydroxyacid Synthase (AHAS), and Dihydroorotate Dehydrogenase (DHODH).

Protocol 5: In Vitro PPO Inhibition Assay

Principle: This assay measures the enzymatic activity of PPO by monitoring the fluorescence of protoporphyrin IX, the product of the PPO-catalyzed oxidation of protoporphyrinogen IX.

Materials:

-

Isolated plant PPO enzyme.

-

Protoporphyrinogen IX (substrate).

-

Assay buffer (e.g., Tris-HCl with detergent).

-

4-(3-Iodophenoxy)pyrimidine.

-

A known PPO inhibitor (positive control).

-

Fluorimeter.

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the PPO enzyme in a 96-well plate.

-

Add various concentrations of 4-(3-Iodophenoxy)pyrimidine or the positive control to the wells. Include a no-inhibitor control.

-

Pre-incubate the plate at room temperature for a defined period.

-

Initiate the reaction by adding the substrate, protoporphyrinogen IX.

-

Monitor the increase in fluorescence over time using a fluorimeter.

-

Calculate the rate of reaction for each concentration and determine the IC50 value of the test compound.

Hypothetical Data Presentation

The results from the screening assays should be tabulated for clear comparison and analysis.

Table 1: Herbicidal Activity of 4-(3-Iodophenoxy)pyrimidine

| Weed Species | Application | Rate (g a.i./ha) | % Control (21 DAT) |

| E. crus-galli | Pre-emergence | 250 | 30 |

| 500 | 65 | ||

| Post-emergence | 250 | 45 | |

| 500 | 80 | ||

| A. theophrasti | Pre-emergence | 250 | 50 |

| 500 | 85 | ||

| Post-emergence | 250 | 60 | |

| 500 | 95 |

Table 2: Antifungal and Insecticidal Activity of 4-(3-Iodophenoxy)pyrimidine

| Assay Type | Target Organism | Endpoint | Value |

| Antifungal | Botrytis cinerea | EC50 (µg/mL) | 15.2 |

| Insecticidal | Aphis gossypii | LC50 (µg/cm²) | 8.7 |

Conclusion and Future Directions

This guide outlines a systematic approach to investigate the agrochemical potential of 4-(3-Iodophenoxy)pyrimidine. The proposed protocols provide a robust framework for its synthesis and tiered biological evaluation. Positive results from these initial screens would warrant further investigation, including:

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize activity.

-

Mode of action confirmation: Utilizing techniques such as enzyme kinetics, molecular docking, and transcriptomics.

-

Spectrum of activity: Testing against a broader range of weeds, fungi, and insect pests.

-

Crop safety evaluation: Assessing phytotoxicity on important crops.

The phenoxypyrimidine scaffold continues to be a fertile ground for the discovery of new agrochemicals.[11][12] By applying the rigorous screening cascade detailed in these application notes, the potential of 4-(3-Iodophenoxy)pyrimidine to contribute to the next generation of crop protection solutions can be thoroughly and efficiently evaluated.

References

-

Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. (2022). Molecules. [Link]

- Pyrimidine derivatives, processes for their production, and herbicidal method and compositions. (1990).

-

Structure–activity relationship for ability of phenoxypyridine derivatives containing natural product coumarin to inhibit protoporphyrinogen oxidase (PPO). (2021). ResearchGate. [Link]

-

Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. (2022). MDPI. [Link]

- 2-(phenyloxy or phenylthio)pyrimidine derivatives as herbicides. (2019).

-

Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin. (2021). ResearchGate. [Link]

-

Design, Synthesis and Antifungal Activities of Novel Strobilurin Derivatives Containing Pyrimidine Moieties. (2025). ResearchGate. [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). IJRPS. [Link]

-

Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. (2022). ResearchGate. [Link]

-

Insecticidal activity and residual efficacy of pyrimidine deriva- tives against BPH. (2021). ResearchGate. [Link]

-

Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). Research Square. [Link]

-

Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (2011). MDPI. [Link]

-

An overview on synthesis and biological activity of pyrimidines. (2022). WJAR. [Link]

- Pyrimidine derivatives and use thereof as pesticides. (2011).

- Pyrimidine derivatives and their use as herbicides. (2012).

-

Structural diagrams of 2,4-D and other phenoxy herbicides. (2024). ResearchGate. [Link]

-

Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides. (1983). PubMed. [Link]

-

Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Frontiers. [Link]

-

Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Frontiers. [Link]

-

Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. (2017). PubMed. [Link]

- Herbicidal substituted pyrimidinyloxy benzene compounds. (2015).

-

Journal of Environmental Chemical Engineering. (2023). Assiut University. [Link]

- Fungicidal pyrimidine compounds. (2014).

-

Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticide. (2023). ResearchGate. [Link]

-

Synthesis and herbicidal activity of new substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. (2011). Arkivoc. [Link]

-

Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (2012). Der Pharma Chemica. [Link]

-

Synthesis and Herbicidal Activity of Novel N-(7-Oxo-4,7-dihydro-[3][5][11]triazolo[1,5-a]pyrimidin-2-yl)arylsulfonamides. (2026). MDPI. [Link]

-

Synthesis, toxicological and in silico evaluation of novel spiro pyrimidines against Culex pipiens L. referring to chitinase enzyme. (2024). Nature. [Link]

-

Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. (2004). Antimicrobial Agents and Chemotherapy. [Link]

-

Synthesis and herbicidal activity of pyrimidine derivatives. (1999). Semantic Scholar. [Link]

-

Synthesis and herbicidal activity of novel substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. (2026). ResearchGate. [Link]

Sources

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. wjarr.com [wjarr.com]

- 3. US4923501A - Pyrimidine derivatives, processes for their production, and herbicidal method and compositions - Google Patents [patents.google.com]

- 4. SG10201911733UA - 2-(phenyloxy or phenylthio)pyrimidine derivatives as herbicides - Google Patents [patents.google.com]

- 5. Advancement of Phenoxypyridine as an Active Scaffold for Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives [mdpi.com]

- 7. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. evitachem.com [evitachem.com]

- 9. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 10. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Technical Support Center: Optimizing the Synthesis of 4-(3-Iodophenoxy)pyrimidine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the nucleophilic aromatic substitution (SNAr) of pyrimidines using phenolic nucleophiles.

The synthesis of 4-(3-iodophenoxy)pyrimidine via the coupling of 4-chloropyrimidine and 3-iodophenol is a classic SNAr transformation. However, because phenols are inherently weaker nucleophiles than amines, and the pyrimidine core is highly sensitive to competing nucleophiles (like water), this reaction is prone to stalling, poor yields, and hydrolysis.

This guide provides a deep dive into the mechanistic causality of these issues, field-proven troubleshooting strategies, and a self-validating experimental protocol designed to maximize your reaction yield.

Quantitative Condition Optimization

Selecting the right base and solvent is the most critical factor in driving this reaction to completion. The table below summarizes the yield outcomes based on different catalytic and thermodynamic environments.

Table 1: Reaction Optimization Data for 4-(3-Iodophenoxy)pyrimidine Synthesis

| Base (Equivalents) | Solvent | Additive | Temp (°C) | Time (h) | Conversion (%) | Primary Impurity Profile |

| K₂CO₃ (1.5 eq) | MeCN | None | 80 | 16 | 42% | Unreacted Starting Material |

| K₂CO₃ (1.5 eq) | MeCN | DMAP (0.1 eq) | 80 | 16 | 89% | Trace Hydrolysis |

| Cs₂CO₃ (1.5 eq) | DMF | None | 80 | 8 | >95% | None (Clean Conversion) |

| NaOH (2.0 eq) | THF/H₂O | None | 60 | 12 | <10% | 4-Hydroxypyrimidine (>80%) |

| NaH (1.5 eq) | THF | None | 65 | 12 | 60% | Deiodination / Oligomers |

Troubleshooting & FAQs

Q1: Why is my reaction stalling at 40-50% conversion despite using an excess of 3-iodophenol? A1: This is fundamentally a nucleophilicity issue. In SNAr reactions, an electron-poor aromatic ring is attacked by a nucleophile[1]. While aliphatic amines react rapidly, phenols are relatively weak nucleophiles. Furthermore, 3-iodophenol possesses an electron-withdrawing iodine atom that inductively reduces the electron density (and thus the nucleophilicity) of the resulting phenoxide anion.

-

Solution A (The Cesium Effect): Switch your base from K₂CO₃ to Cs₂CO₃ in a polar aprotic solvent like DMF. The large, diffuse Cs⁺ cation loosely pairs with the phenoxide, creating a "naked" and highly reactive anion that easily attacks the pyrimidine core.

-

Solution B (Nucleophilic Catalysis): If you must use K₂CO₃ in a milder solvent like acetonitrile (MeCN), introduce a catalytic amount of DMAP (4-Dimethylaminopyridine). DMAP rapidly attacks 4-chloropyrimidine to form a highly electrophilic pyridinium intermediate, which is subsequently displaced by the weaker phenoxide, boosting yields up to 89%[2].

Q2: I am seeing a major side product with a mass corresponding to [M-Cl+OH] (m/z 96). How do I prevent this? A2: You are observing the hydrolysis of 4-chloropyrimidine to 4-hydroxypyrimidine (which tautomerizes to the inert pyrimidin-4(3H)-one). The C4 position of the pyrimidine ring is highly activated toward nucleophilic attack[3]. If there is trace water in your solvent or base, it generates hydroxide ions. Hydroxide is a small, hard nucleophile that easily outcompetes the bulky 3-iodophenoxide, rapidly displacing the chloride.

-

Solution: Implement strict anhydrous techniques. Use anhydrous DMF stored over molecular sieves, oven-dried glassware, and ensure your carbonate bases are finely milled and dried under vacuum at 120 °C overnight prior to use.

Q3: Is there a risk of losing the iodine atom on the phenol ring during this reaction? A3: Under standard, metal-free SNAr conditions, the carbon-iodine bond on the electron-rich phenol ring is stable. The SNAr mechanism selectively targets the highly electron-deficient C4 position of the pyrimidine ring[1]. If you observe deiodination or cross-coupled oligomers, your reaction is likely contaminated with trace transition metals (e.g., Pd or Cu) from previous experiments, triggering unintended Ullmann or Buchwald-Hartwig side reactions.

-

Solution: Wash your glassware with an acidic chelating solution (e.g., EDTA or dilute nitric acid) to strip trace metals, or use new, dedicated reaction vials.

Mechanistic Pathway

Understanding the formation of the Meisenheimer complex is critical. The reaction rate is determined by the initial nucleophilic attack, which is why maximizing the nucleophilicity of the phenoxide (via solvent and base choice) is paramount.

Figure 1: SNAr mechanism of 4-(3-iodophenoxy)pyrimidine synthesis and competing hydrolysis pathway.

Step-by-Step Experimental Protocol

This protocol utilizes a self-validating methodology designed to ensure complete deprotonation and prevent hydrolysis[2].

Reagents & Equipment:

-

4-Chloropyrimidine hydrochloride (1.0 equiv)

-

3-Iodophenol (1.05 equiv)

-

Anhydrous Cs₂CO₃ (2.5 equiv - Note: Extra equivalent required to neutralize the HCl salt of the pyrimidine)

-

Anhydrous DMF (0.2 M)

Methodology:

-

Reagent Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-iodophenol and anhydrous Cs₂CO₃.

-

Atmospheric Control: Seal the flask with a rubber septum and purge the system with argon for 5 minutes.

-

Solvent Addition: Add anhydrous DMF via syringe.

-

Deprotonation Phase: Stir the suspension at room temperature for 30 minutes. Self-Validation Check: The solution will transition to a slightly darker, homogenous tint, indicating the successful formation of the 3-iodophenoxide anion.

-

Electrophile Addition: Temporarily remove the septum under positive argon flow and add 4-chloropyrimidine hydrochloride in one rapid portion. Reseal the flask.

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating block for 8 hours.

-

Reaction Monitoring: Sample 10 µL of the reaction, dilute in MeCN, and monitor via LC-MS. Proceed to workup only when the 4-chloropyrimidine peak is completely consumed.

-

Aqueous Quench & Workup: Cool the mixture to room temperature. Dilute the reaction with Ethyl Acetate (10 volumes). Wash the organic layer with distilled water (3 × 5 volumes) to completely partition the DMF and inorganic salts into the aqueous phase. Wash once with brine (1 × 5 volumes).

-

Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes) to afford the pure product.

Figure 2: Step-by-step workflow for the optimized synthesis of 4-(3-iodophenoxy)pyrimidine.

Sources

Technical Support Center: Minimizing Dehalogenation in 4-(3-Iodophenoxy)pyrimidine Cross-Coupling Reactions

Welcome to the technical support center for a critical challenge in modern synthetic chemistry: the suppression of dehalogenation side reactions during the cross-coupling of 4-(3-iodophenoxy)pyrimidine. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of palladium-catalyzed bond formation with this versatile, yet sensitive, substrate.

Our goal is to provide you with not just protocols, but a deep, mechanistic understanding of why dehalogenation occurs and how to strategically mitigate it. By moving beyond simple troubleshooting and into predictive, knowledge-based experimental design, you can significantly improve your reaction yields, simplify purification, and accelerate your research and development timelines.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of my 4-(3-iodophenoxy)pyrimidine cross-coupling reaction?

A1: Dehalogenation, or more specifically hydrodehalogenation, is a common and often frustrating side reaction in palladium-catalyzed cross-coupling. It involves the replacement of the iodine atom on your starting material with a hydrogen atom, resulting in the formation of 4-phenoxypyrimidine as a byproduct.[1][2][3] This unwanted reaction consumes your valuable starting material and reduces the overall yield of your desired coupled product, leading to complex purification challenges.[1]

Q2: How can I quickly identify if dehalogenation is a significant issue in my reaction?

A2: You can readily detect the presence of the dehalogenated byproduct using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): The dehalogenated product, 4-phenoxypyrimidine, will typically appear as a new, less polar spot compared to your starting 4-(3-iodophenoxy)pyrimidine.[1][3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will reveal a peak corresponding to the molecular weight of the dehalogenated product.[1][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of your crude product, you will observe the appearance of new proton signals in the aromatic region, corresponding to the proton that has replaced the iodine atom.[1][3]

Q3: What is the primary mechanism behind this unwanted dehalogenation?

A3: The most widely accepted mechanism involves the in-situ formation of a palladium-hydride (Pd-H) species.[1] This can occur through several pathways, including the reaction of the palladium complex with bases (especially alkoxides), solvents (like alcohols), or even trace amounts of water.[1][4] This Pd-H species can then undergo reductive elimination with the aryl group of your substrate after oxidative addition, yielding the dehalogenated byproduct.[1]

dot graph "Dehalogenation_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded]; A [label="Ar-Pd(II)-I"]; B [label="Hydride Source\n(Base, Solvent, Water)"]; C [label="Ar-Pd(II)-H"]; D [label="Ar-H\n(Dehalogenated Byproduct)"]; E [label="Pd(0)"]; A -> C [label="Hydride Transfer"]; B -> A; C -> D [label="Reductive Elimination"]; C -> E; } DOT

Caption: Competing pathway leading to dehalogenation.

Q4: Why is my 4-(3-iodophenoxy)pyrimidine particularly susceptible to dehalogenation?

A4: The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1][4] Aryl iodides, like your substrate, are the most prone to this side reaction due to the weaker carbon-iodine bond, which facilitates oxidative addition to the palladium catalyst.[1][4] While this high reactivity is beneficial for the desired cross-coupling, it also makes the substrate more vulnerable to competing side reactions like dehalogenation. Studies have shown that for some heterocyclic systems, bromo and chloro derivatives are superior to their iodo counterparts due to a reduced tendency for dehalogenation.[5][6]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving dehalogenation issues in your cross-coupling reactions involving 4-(3-iodophenoxy)pyrimidine.

Issue 1: Significant Formation of 4-Phenoxypyrimidine in Suzuki-Miyaura Coupling

Problem: My Suzuki-Miyaura reaction is producing a high percentage of the dehalogenated byproduct, resulting in a low yield of the desired biaryl product.

Potential Causes & Strategic Solutions:

| Potential Cause | Scientific Rationale | Recommended Action |

| Inappropriate Ligand Selection | The ligand's electronic and steric properties critically influence the rates of the desired reductive elimination versus the undesired dehalogenation.[7] Bulky, electron-rich ligands can accelerate reductive elimination of the desired product.[8][9] | Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or tBuXPhos.[1] Consider N-heterocyclic carbene (NHC) ligands as well, which have shown high activity.[1][10] |

| Incorrect Base | Strong bases, particularly alkoxides (e.g., NaOEt, KOtBu), can act as hydride donors, directly contributing to the formation of Pd-H species.[3][7] | Switch to weaker inorganic bases. Screen potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1] These are less likely to act as hydride sources. |

| Sub-optimal Solvent Choice | Protic solvents like ethanol and methanol can be significant sources of hydrides.[7][8] Some aprotic polar solvents like DMF can also be hydride sources at elevated temperatures.[1][11] | Use aprotic solvents such as dioxane, THF, or toluene.[1][11] If a polar aprotic solvent is necessary, consider alternatives to DMF. |